2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Overview
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several steps and intermediates . For instance, 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride is one of the intermediates used in the synthesis . The synthesis also involves the use of various reagents and solvents such as acetonitrile, dichloromethane, triethylamine, N,N-Dimethylformamide, and 4-(Dimethylamino)pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its unique structure . For instance, it can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . For instance, its molecular weight is 245.59 , and it has a boiling point of 210°C . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various pharmaceuticals, such as Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).
- It's also involved in the development of novel P2X7 antagonists, with a focus on compounds that contain a synthetically challenging chiral center. These compounds have shown potential in preclinical studies for the treatment of mood disorders (Chrovian et al., 2018).
Industrial Applications
- 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative, is widely used in the synthesis of pesticides. Various synthesis processes for this compound have been reviewed, highlighting its significance in the agrochemical industry (Lu Xin-xin, 2006).
Applications in Material Science
- This compound has applications in material science, specifically in the development of dye-sensitized solar cells. Researchers have investigated the photophysical and electrochemical properties of related compounds to enhance the efficiency of these solar cells (Chun-Cheng Chou et al., 2014).
Antimalarial Research
- In the field of antimalarial research, trifluoromethyl-substituted pyridine and pyrimidine analogues, related to this compound, have been studied. The lead compound, JPC-3210, showed superior in vitro activity against multidrug-resistant Plasmodium falciparum lines, indicating its potential for malaria treatment and prevention (Chavchich et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4N5/c11-5-1-4(10(13,14)15)2-17-7(5)9-18-3-6(12)8(19-9)20-16/h1-3H,16H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIFXVRWBBHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)NN)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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